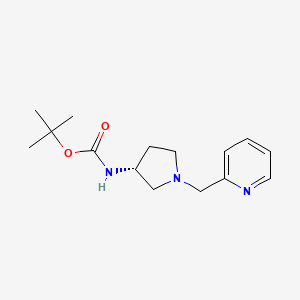
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research. It is a five-membered ring containing both sulfur and oxygen atoms. This molecule has shown potential in various applications, including biological, chemical, and material sciences.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is not well understood. However, it is believed that this compound interacts with various biological molecules, including proteins and nucleic acids. This interaction leads to changes in the biological activity of these molecules, which can result in various physiological effects.
Biochemical and Physiological Effects:
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole has shown various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have antibacterial and antifungal activity. This compound has also been shown to have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is its versatility in various scientific research applications. This compound is relatively easy to synthesize and has shown promising results in various studies. However, one of the limitations of this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole. One potential direction is the development of this compound as an anticancer agent. Additionally, this compound has potential as a fluorescent probe for bioimaging studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is a versatile compound that has shown potential in various scientific research applications. Its synthesis method is relatively easy, and it has shown promising results in various studies. However, its potential toxicity must be taken into consideration when using this compound in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods is the reaction of 2-amino-4-methylthiazole with ethylene oxide in the presence of a base. This reaction leads to the formation of 2-(2-hydroxyethyl)-4-methyl-1,3-thiazole, which is further reacted with paraformaldehyde to produce 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole has shown potential in various scientific research applications. It has been used as a building block in the synthesis of various organic molecules. This compound has also been used as a fluorescent probe in bioimaging studies. Additionally, it has been used as a corrosion inhibitor in the material science field.
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)7-9-2-3-10-7/h4,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIFONCVHDMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703161.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2703165.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2703168.png)
![6-bromo-9H-pyrido[2,3-b]indole](/img/structure/B2703169.png)
![N-(2-furylmethyl)-4-{[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2703172.png)

![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2703174.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2703178.png)
![2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)